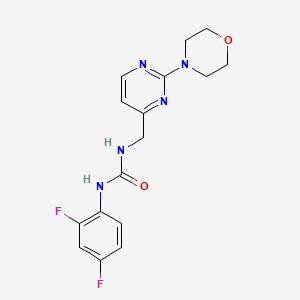
5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide is a chemical compound that has been extensively studied due to its potential applications in the field of scientific research. This compound is also known as BMTF and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques
The synthesis of complex organic compounds often involves catalyzed cyclization and halogenation reactions. For instance, Jiang et al. (2014) described an efficient synthesis of 2,5-diimino-furans via palladium-catalyzed cyclization, highlighting a method that could be relevant for synthesizing compounds similar to "5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide" due to the involvement of bromoacrylamides and isocyanides (Jiang et al., 2014). This process might be useful for introducing functional groups into furamide derivatives, suggesting potential pathways for synthesizing and modifying similar compounds.
Biotransformation Processes
The transformation of furanic compounds into valuable biochemicals showcases the applicability of microbial biocatalysis. Koopman et al. (2010) demonstrated the efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a key bio-based platform chemical (Koopman et al., 2010). Such biotransformation processes are indicative of the potential to convert furamide derivatives into environmentally friendly and industrially relevant materials.
Applications in Biochemistry and Materials Science
The study of the effects of bromodeoxyuridine (BrdU), a brominated nucleotide, on neural stem cells by Schneider and d’Adda di Fagagna (2012) provides insights into the biological impact of brominated compounds. They found that BrdU exposure led to a loss of global DNA methylation and triggered astrocytic differentiation (Schneider & d’Adda di Fagagna, 2012). This research underscores the significance of brominated compounds in modifying cellular behavior and gene expression, which could be relevant for the pharmacological and biochemical applications of "this compound".
properties
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-12(7-4-5-17(14,15)6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLWNZQJXWVULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

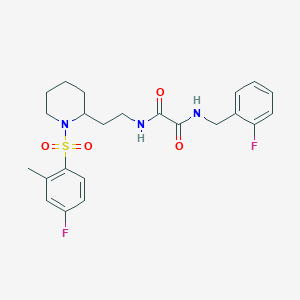
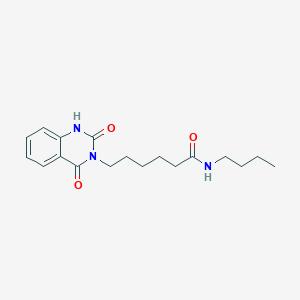
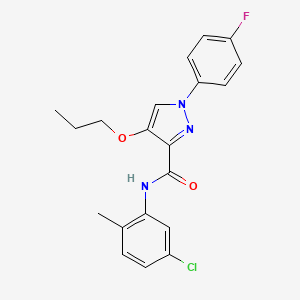
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2834407.png)

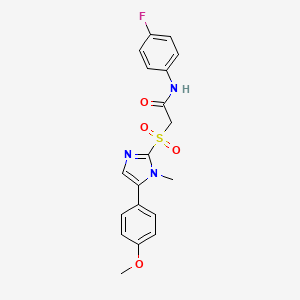
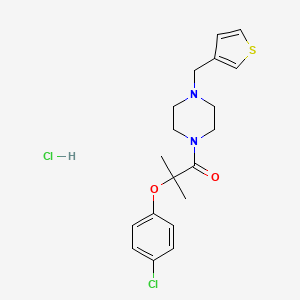
![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2834419.png)
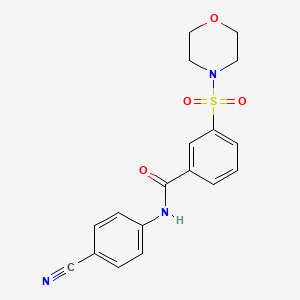
![5-(4-Methyl-1,3-thiazol-2-yl)-4-oxo-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2834421.png)
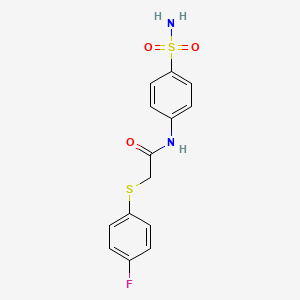
![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2834424.png)
